DBCO-PEG4-Biotin

Vue d'ensemble

Description

Dibenzocyclooctyne-polyethylene glycol 4-biotin (DBCO-PEG4-Biotin) is a versatile biotinylation reagent used in copper-free click chemistry. This compound is particularly useful for labeling azide-containing molecules or compounds without the need for a copper (I) catalyst, resulting in a stable triazole linkage . The polyethylene glycol (PEG) spacer enhances the hydrophilicity of the compound, making it more soluble in aqueous solutions and allowing for greater distance between the reaction site and the biotin detecting group .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-PEG4-Biotin involves the conjugation of dibenzocyclooctyne (DBCO) with a polyethylene glycol (PEG) spacer and a biotin moiety. The reaction typically proceeds via strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click chemistry reaction . The general steps are as follows:

Activation of Biotin: Biotin is activated using a suitable reagent such as N-hydroxysuccinimide (NHS) ester to form biotin-NHS.

Conjugation with PEG: The activated biotin is then conjugated with a PEG spacer to form biotin-PEG.

Attachment of DBCO: Finally, DBCO is attached to the PEG spacer to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically purified using chromatographic techniques and characterized using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) .

Analyse Des Réactions Chimiques

Types of Reactions

DBCO-PEG4-Biotin primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This reaction is highly specific and efficient, forming a stable triazole linkage without the need for a copper (I) catalyst .

Common Reagents and Conditions

Reagents: Azide-functionalized compounds or biomolecules.

Conditions: The reaction is typically carried out in aqueous buffers at room temperature.

Major Products

The major product formed from the reaction of this compound with azide-functionalized compounds is a stable triazole linkage, which is highly stable and resistant to hydrolysis .

Applications De Recherche Scientifique

Bioconjugation

Overview : DBCO-PEG4-Biotin is primarily utilized for bioconjugation, which involves attaching biomolecules to surfaces or other molecules. This property is crucial for the development of targeted drug delivery systems.

Applications :

- Targeted Drug Delivery : By conjugating drugs to specific biomolecules, researchers can enhance the specificity and efficacy of therapeutic agents, particularly in cancer treatment .

- Surface Modification : The compound allows for the functionalization of surfaces in biosensors and other diagnostic devices, improving their performance and sensitivity .

Diagnostics

Overview : this compound plays a critical role in the creation of biosensors and diagnostic assays, enabling sensitive detection of biomolecules.

Applications :

- Biosensors : The compound is used to develop biosensors that can detect specific proteins or nucleic acids with high sensitivity. For instance, it has been employed in electrochemical sensors for detecting fatty acid synthase inhibitors .

- Diagnostic Assays : It facilitates the development of assays that can identify biomarkers associated with various diseases, including cancer and metabolic disorders .

Protein Labeling

Overview : Protein labeling with this compound is essential for studying protein interactions and functions.

Applications :

- Studying Protein Interactions : Researchers use this biotinylation reagent to label proteins, allowing for the investigation of protein-protein interactions through techniques such as affinity purification and mass spectrometry .

- Visualization Techniques : The labeled proteins can be visualized using fluorescent microscopy or other imaging techniques, aiding in the understanding of cellular processes .

Imaging Techniques

Overview : this compound enhances imaging applications by providing a means to visualize cellular components in real-time.

Applications :

- Fluorescence Microscopy : The compound enables the use of fluorescently labeled streptavidin to visualize biotinylated targets within cells, facilitating studies on cellular dynamics and localization .

- Tracking Biological Processes : It aids in tracking biological processes by allowing researchers to label specific cellular components and observe changes over time .

Therapeutic Development

Overview : this compound is involved in the formulation of therapeutics, particularly in precision medicine approaches.

Applications :

- Cancer Research : The compound's ability to selectively target tumor cells makes it valuable in developing targeted therapies that minimize damage to healthy tissues while maximizing therapeutic effects .

- Drug Screening : It can be used in high-throughput screening assays to identify potential therapeutic agents by monitoring interactions with biological targets .

Data Summary Table

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Bioconjugation | Targeted drug delivery, surface modification | Enhanced specificity and efficacy |

| Diagnostics | Biosensors, diagnostic assays | High sensitivity and specificity |

| Protein Labeling | Studying interactions, visualization techniques | Insights into protein functions |

| Imaging Techniques | Fluorescence microscopy | Real-time tracking of biological processes |

| Therapeutic Development | Cancer research, drug screening | Precision targeting of therapies |

Case Studies

- Electrochemical Biosensor Development

- Protein Interaction Studies

Mécanisme D'action

The mechanism of action of DBCO-PEG4-Biotin involves the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The DBCO moiety reacts with azide-functionalized compounds to form a stable triazole linkage. This reaction is highly specific and efficient, allowing for the selective labeling of azide-containing biomolecules . The PEG spacer enhances the solubility and reduces aggregation, while the biotin moiety allows for detection and purification using streptavidin or avidin affinity reagents .

Comparaison Avec Des Composés Similaires

Similar Compounds

Azide-PEG3-Biotin: Similar to DBCO-PEG4-Biotin but requires a copper (I) catalyst for the click chemistry reaction.

Biotin-PEG4-Alkyne: Another biotinylation reagent that requires a copper (I) catalyst for the click chemistry reaction.

Dde Biotin Picolyl Azide: A biotinylation reagent that also requires a copper (I) catalyst for the click chemistry reaction.

Uniqueness

This compound is unique in that it enables copper-free click chemistry, making it suitable for applications where the presence of cytotoxic copper catalysts is not acceptable, such as in live cell surface glycans and lipid studies . The PEG spacer also enhances the solubility and reduces aggregation, making it more efficient for biotinylation reactions .

Activité Biologique

DBCO-PEG4-Biotin is a biotinylation reagent that plays a crucial role in biochemical research, particularly in the context of click chemistry. Its unique structure allows for efficient labeling of azide-modified biomolecules through a copper-free reaction mechanism known as Strain-Promoted Alkyne-Azide Chemistry (SPAAC). This feature makes it particularly valuable in live-cell studies where the presence of cytotoxic copper catalysts is undesirable.

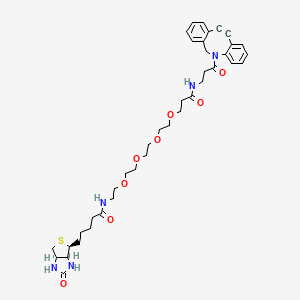

Chemical Structure and Properties

- Chemical Formula : C39H51N5O8S

- Molecular Weight : 749.92 g/mol

- CAS Number : 1255942-07-4

- Purity : ≥95% (HPLC)

- Solubility : Soluble in DMSO, DMF, and other organic solvents.

The compound features a dibenzocyclooctyne (DBCO) moiety linked to a hydrophilic polyethylene glycol (PEG) chain and a biotin group. The PEG linker enhances solubility and reduces aggregation, facilitating its use in biological systems .

This compound interacts with azide-containing biomolecules to form a stable triazole linkage. This reaction occurs rapidly and does not require heating or copper catalysis, making it suitable for sensitive biological applications. The high affinity of biotin for streptavidin allows for effective detection and purification of biotinylated molecules .

Biological Applications

This compound has diverse applications in various fields, including:

- Protein Labeling : It is extensively used for tagging proteins in live cells, allowing researchers to study protein interactions and dynamics without disrupting cellular functions.

- Fluorescence Microscopy : The compound can be used to label biomolecules for visualization under fluorescence microscopy, enhancing the detection sensitivity via streptavidin-fluorophore conjugates .

- Affinity Purification : Its strong interaction with streptavidin enables the purification of biotinylated proteins from complex mixtures .

Case Study 1: Labeling of Cell Surface Glycans

In a study involving CHO cells, researchers incubated cells with 1 µM this compound at 37°C for one hour, followed by labeling with Cy5-azide. This method demonstrated efficient labeling of cell surface glycans without compromising cell viability or function. The resulting fluorescent signals were analyzed using epifluorescence microscopy .

Case Study 2: Electrochemical Detection of FTO Enzyme Activity

A recent study explored the use of this compound in electrochemical assays to detect FTO enzyme activity. The enzyme was labeled with this compound, which facilitated the development of a sensitive electrochemical detection method with a detection limit of 5.80 × 10⁻⁸ M. This approach showed promise for screening potential therapeutic drugs related to obesity and diabetes .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Azide-PEG4-Biotin | Directly incorporates azides instead of DBCO | Simpler structure but less effective in aqueous environments |

| Biotin-DBCO | Lacks PEG linker; lower solubility | More straightforward but less versatile |

| NHS-Biotin | Uses N-hydroxysuccinimide for coupling | More reactive but requires specific conditions |

This compound stands out due to its combination of copper-free click chemistry, high solubility, and strong affinity for streptavidin, making it particularly valuable in live-cell studies and sensitive applications .

Propriétés

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H51N5O8S/c45-35(12-6-5-11-34-38-32(28-53-34)42-39(48)43-38)41-18-20-50-22-24-52-26-25-51-23-21-49-19-16-36(46)40-17-15-37(47)44-27-31-9-2-1-7-29(31)13-14-30-8-3-4-10-33(30)44/h1-4,7-10,32,34,38H,5-6,11-12,15-28H2,(H,40,46)(H,41,45)(H2,42,43,48)/t32-,34-,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNHSQAOQVNHUGL-QRBHCBQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H51N5O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601099282 | |

| Record name | (3aS,4S,6aR)-N-[19-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-15,19-dioxo-3,6,9,12-tetraoxa-16-azanonadec-1-yl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601099282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

749.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255942-07-4 | |

| Record name | (3aS,4S,6aR)-N-[19-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-15,19-dioxo-3,6,9,12-tetraoxa-16-azanonadec-1-yl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255942-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3aS,4S,6aR)-N-[19-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-15,19-dioxo-3,6,9,12-tetraoxa-16-azanonadec-1-yl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601099282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.